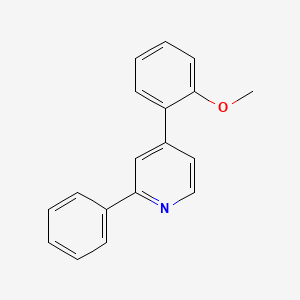
Clarithromycin Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin Impurity C, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a byproduct formed during the synthesis of clarithromycin, a second-generation macrolide antibiotic. Clarithromycin is derived from erythromycin and is known for its improved acid stability and enhanced antibacterial activity. Impurity C is one of the several impurities that can be formed during the manufacturing process of clarithromycin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin Impurity C involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which is an intermediate in the synthesis of clarithromycin. The reaction conditions, such as temperature and reaction time, play a crucial role in the formation of Impurity C. For instance, heating the reaction mixture to 58°C in isopropyl alcohol for 72 hours or at 70°C for 24 hours results in the formation of Impurity C .
Industrial Production Methods: In industrial settings, the production of this compound is typically controlled to minimize its formation. its presence is inevitable due to the complex nature of the synthesis process. The impurity is usually isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: Clarithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can take place, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like hydroxylamine are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxime derivatives .
科学的研究の応用
Clarithromycin Impurity C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of clarithromycin.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research on Impurity C helps in understanding the pharmacokinetics and pharmacodynamics of clarithromycin, ensuring the safety and efficacy of the drug.
作用機序
The mechanism of action of Clarithromycin Impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can affect the overall efficacy and safety of clarithromycin. The molecular targets and pathways involved in its formation include the interaction of erythromycin-A with hydroxylamine and acetic acid, leading to the formation of the oxime derivative .
類似化合物との比較
Erythromycin A 9-oxime: An intermediate in the synthesis of clarithromycin, similar in structure to Impurity C.
Clarithromycin Impurity A: Another impurity formed during the synthesis of clarithromycin, with a different chemical structure.
Clarithromycin Impurity F: A related compound with distinct chemical properties.
Uniqueness: Clarithromycin Impurity C is unique due to its specific formation pathway and the conditions required for its synthesis. Its presence is indicative of the reaction conditions and the efficiency of the synthesis process. Compared to other impurities, Impurity C is formed under specific conditions involving hydroxylamine and acetic acid, making it a valuable marker for monitoring the synthesis of clarithromycin .
特性
分子式 |
C38H70N2O13 |
|---|---|
分子量 |
763.0 g/mol |
IUPAC名 |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
InChIキー |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
異性体SMILES |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


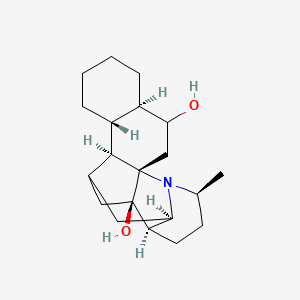
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
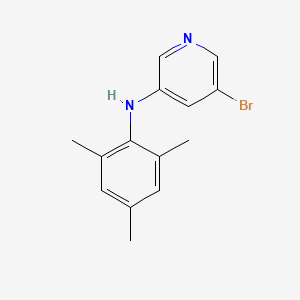
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
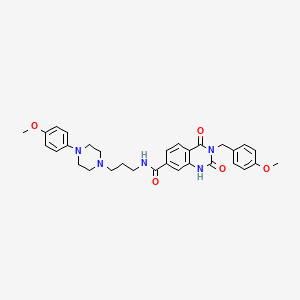
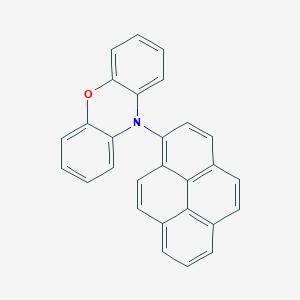
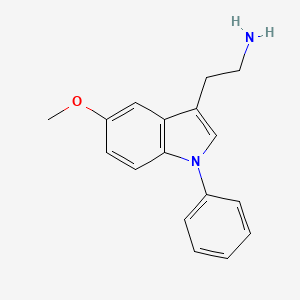
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
